![molecular formula C16H22N2O3S B2488169 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865161-58-6](/img/structure/B2488169.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Description
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a thiazolylpivalamide derivative that has been shown to have potential applications in various fields of research, including biochemistry, pharmacology, and molecular biology.
Scientific Research Applications
- Stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides have been synthesized from new chiral oxazaphospholidine-containing nucleosides . These ASOs are designed to specifically bind to RNA molecules, modulating gene expression. The incorporation of R p-PS linkages in these oligonucleotides enhances their RNA-binding affinity.
- The compound’s phosphorothioate 2-O-(2-methoxyethyl)-modified antisense oligonucleotides have been investigated for their pharmacokinetic and pharmacodynamic properties in animals and humans . Understanding these properties is crucial for drug development and personalized medicine.
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone (DMC) , a biological flavonoid found in the fruits of Syzygium nervosum, has potential anticancer properties . The compound’s unique structure may contribute to its bioactivity, making it an interesting target for further research.
Antisense Oligonucleotides (ASOs) for Therapeutic Applications
Pharmacokinetic and Pharmacodynamic Properties
Natural Product Extraction
properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-16(2,3)14(19)17-15-18(8-9-20-4)12-7-6-11(21-5)10-13(12)22-15/h6-7,10H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWXVOHTKYNXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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